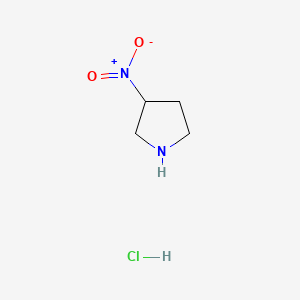
3-Nitropyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitropyrrolidine typically involves the nitration of pyrrolidine. One common method is the reaction of pyrrolidine with nitric acid under controlled conditions to introduce the nitro group at the desired position. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure regioselectivity.
Industrial Production Methods
Industrial production of 3-nitropyrrolidine;hydrochloride may involve the large-scale nitration of pyrrolidine followed by the conversion to its hydrochloride salt. This can be achieved by reacting the nitrated product with hydrochloric acid. The process is optimized for high yield and purity, often involving purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Nitropyrrolidine;hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states of nitrogen.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Aminopyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Oxidation: Higher oxidation state nitrogen compounds.
Scientific Research Applications
3-Nitropyrrolidine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-nitropyrrolidine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound without the nitro group.
3-Aminopyrrolidine: The reduced form of 3-nitropyrrolidine.
Pyrrolidine-2-one: A related compound with a carbonyl group at the second position.
Uniqueness
3-Nitropyrrolidine;hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in organic synthesis and a compound of interest in medicinal chemistry.
Properties
Molecular Formula |
C4H9ClN2O2 |
|---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
3-nitropyrrolidine;hydrochloride |
InChI |
InChI=1S/C4H8N2O2.ClH/c7-6(8)4-1-2-5-3-4;/h4-5H,1-3H2;1H |
InChI Key |
LWEUFVFHDQFEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


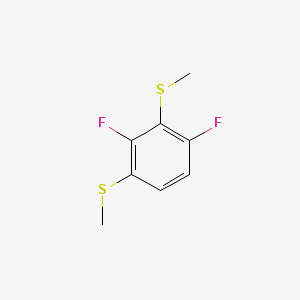
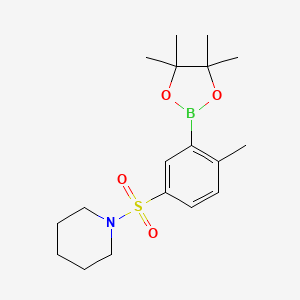
![2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14773060.png)
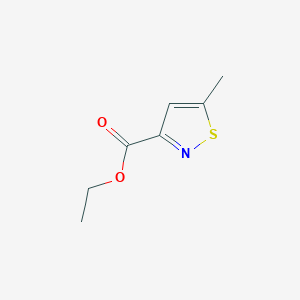
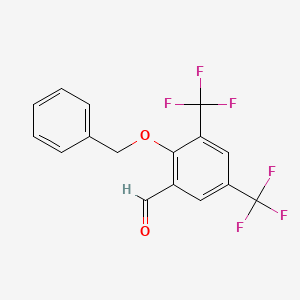
![N-[2-(diethylamino)ethyl]naphthalen-1-amine dihydrochloride](/img/structure/B14773088.png)
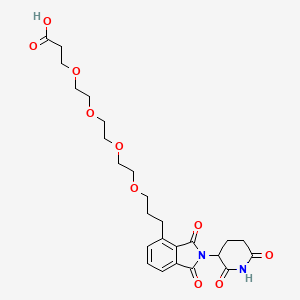
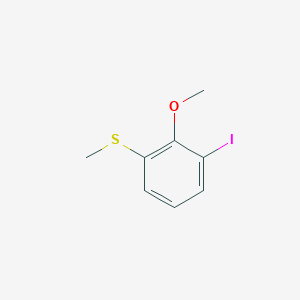
![1-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B14773110.png)
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)

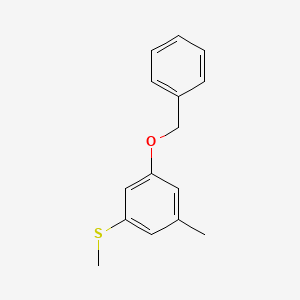
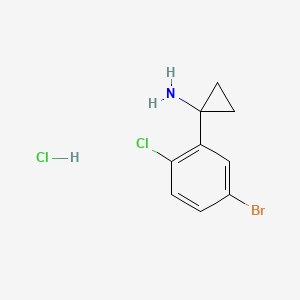
![Methyl 5-amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14773139.png)
